molecular formula C38H70N2O2 B039878 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane CAS No. 68239-06-5

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Cat. No.: B039878
CAS No.: 68239-06-5
M. Wt: 587 g/mol
InChI Key: AMUBKBXGFDIMDJ-UHFFFAOYSA-N
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Description

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is a complex organic compound with the molecular formula C38H70N2O2 and a molecular weight of 586.97 g/mol. It is also known by other names such as Dimeryl diisocyanate and 9,9’-(3-Heptyl-4-pentylcyclohexane-1,2-diyl)dinonyldiisocyanate. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane involves multiple steps and specific reaction conditions. The compound is typically prepared through the reaction of heptylcyclohexane derivatives with isocyanates. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and consistency of the product.

Chemical Reactions Analysis

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials due to its reactive isocyanate groups

Mechanism of Action

The mechanism of action of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane involves its reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and urethane linkages. This reactivity is exploited in various applications, including polymer synthesis and material science.

Comparison with Similar Compounds

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane can be compared with other similar compounds such as:

    Dimeryl diisocyanate: Another name for the same compound, highlighting its isocyanate functionality.

    Hexamethylene diisocyanate: A simpler diisocyanate used in similar applications but with different reactivity and properties.

    Toluene diisocyanate: A widely used diisocyanate with different structural and chemical properties. The uniqueness of this compound lies in its complex structure and the presence of multiple isocyanate groups, making it highly reactive and suitable for specialized applications

Properties

IUPAC Name

3-heptyl-1,2-bis(9-isocyanatononyl)-4-pentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O2/c1-3-5-7-14-21-27-37-35(25-19-6-4-2)29-30-36(26-20-15-10-8-12-17-23-31-39-33-41)38(37)28-22-16-11-9-13-18-24-32-40-34-42/h35-38H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBKBXGFDIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(CCC(C1CCCCCCCCCN=C=O)CCCCCCCCCN=C=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867543
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68239-06-5
Record name 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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